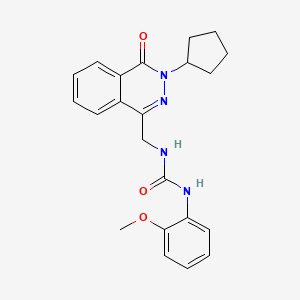
1-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H18F3N5O2 and its molecular weight is 405.381. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One-Pot Synthesis and Spectral Analyses : The compound and related derivatives have been synthesized using a one-pot strategy, characterized by FT-IR, NMR spectroscopy, and TOF-MS spectrometry. Crystal structures were confirmed by X-ray diffraction analyses, showcasing monoclinic crystal packing. DFT calculations were used to compare experimental results and probe structural properties, including molecular electrostatic potential (MEP) and frontier molecular orbital analysis, to understand stability and reactivity. Additionally, these compounds were evaluated for brine shrimp cytotoxicity, indicating potential biological activity (Ahmed et al., 2016).
Catalyzed Amidation : Amidation reactions between electron-deficient aryl azides and phenylacetaldehydes, facilitated by urea structures like N,N-diethylurea (DEU), were found to be efficient. This process involves 1,3-dipolar cycloaddition and rearrangement, highlighting the compound's utility in synthetic organic chemistry (Xie, Ramström, & Yan, 2015).
Biological Activity and Cytokinin-Activity : A related N-(4-methyl phenyl)-N 1-(1,2,4-triazoly) urea compound was synthesized, showing preliminary cytokinin activity, which is significant for agricultural applications and understanding plant growth mechanisms (Gui-rong, 2002).
Molecular Interaction and Reactivity
Anion Tuning of Gel Properties : The interaction of urea derivatives with anions to tune the rheology, morphology, and gelation properties of low molecular weight salt hydrogelators was studied. This demonstrates the compound's potential in developing materials with specific physical properties (Lloyd & Steed, 2011).
Lossen Rearrangement for Synthesis : The synthesis of ureas from carboxylic acids through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement was explored, showing good yields without racemization. This method is highlighted for its environmental friendliness and cost-effectiveness, indicating the compound's applicability in greener synthetic routes (Thalluri, Manne, Dev, & Mandal, 2014).
Applications in Material Science and Medicinal Chemistry
Supramolecular Gelators : The formation of Ag-complexes with quinoline urea derivatives for gelation in mixed solvents showcases the compound's utility in creating supramolecular structures with potential applications in material science and drug delivery systems (Braga et al., 2013).
Corrosion Inhibition : Urea derivatives were evaluated as corrosion inhibitors for mild steel in acidic conditions, demonstrating significant protection against corrosion. This reveals the compound's potential in industrial applications, particularly in extending the lifespan of metal components and structures (Mistry, Patel, Patel, & Jauhari, 2011).
Propiedades
IUPAC Name |
1-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O2/c1-26-16(13-7-3-2-4-8-13)25-27(18(26)29)12-11-23-17(28)24-15-10-6-5-9-14(15)19(20,21)22/h2-10H,11-12H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREGKBRECXSUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B2930333.png)
![2-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B2930335.png)



![1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2930339.png)
![N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2930343.png)


![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2930348.png)

![N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2930351.png)
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2930352.png)
![2-[8-(Ethylphenylamino)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetic acid](/img/structure/B2930353.png)